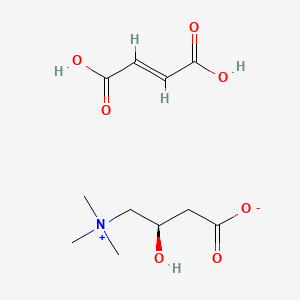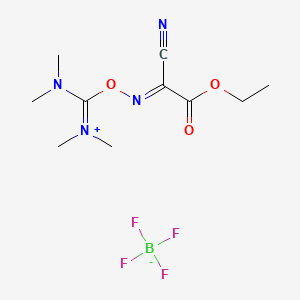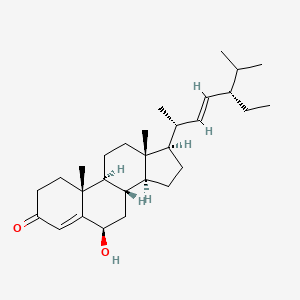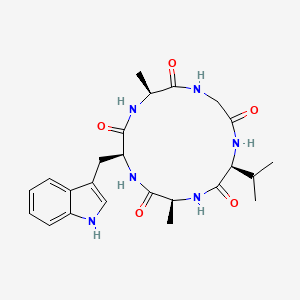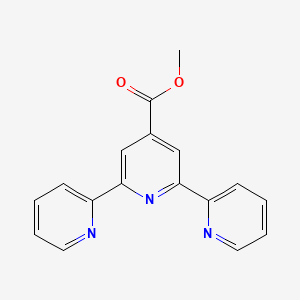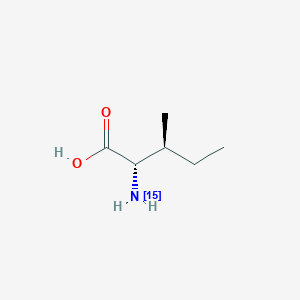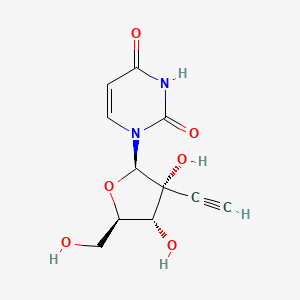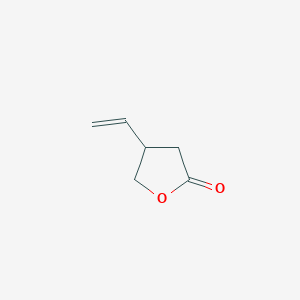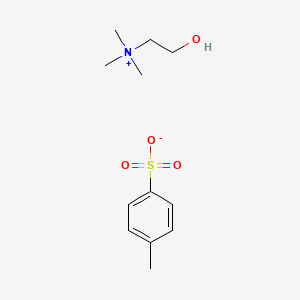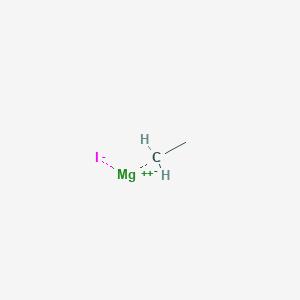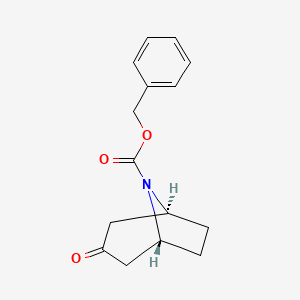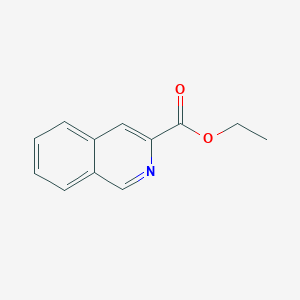
Ethyl Isoquinoline-3-carboxylate
概要
説明
Ethyl Isoquinoline-3-carboxylate is a laboratory chemical . It is also known as Ethyl 3-isoquinolinecarboxylate with the CAS Number: 50458-79-2 .
Synthesis Analysis
The synthesis of ethyl 1,4-disubstitued isoquinoline-3-carboxylate derivatives was achieved in four steps utilizing readily available N-substituted phthalimide by employing Suzuki reaction as a key step . In the Pd(0)-catalyzed cross-coupling step, a regioselectivity was observed between a triflate-enol ether and a triflate-imino ether .Molecular Structure Analysis
The molecular formula of Ethyl Isoquinoline-3-carboxylate is C12H11NO2 . The average molecular weight is 201.221 Da .Chemical Reactions Analysis
When ethyl-3-benzyl-3,4-dihydroisoquinoline-3-carboxylates were treated with N-bromosuccinimide, ethyl isoquinoline-3-carboxylates were selectively formed via a radical pathway . These reactions proceed smoothly in moderate to excellent yields under transition-metal-free conditions, and a wide range of functional groups are tolerated .Physical And Chemical Properties Analysis
Ethyl Isoquinoline-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is stable under normal conditions . Incompatible products include excess heat, strong oxidizing agents, strong reducing agents, and strong bases .科学的研究の応用
Synthesis Methodologies
- Ethyl isoquinoline-3-carboxylate can be efficiently synthesized through 'one-pot' preparations using phthalaldehydes and imidate or diethyl aminomalonate. This method offers a potential route to create nonproteogenic amino acid derivatives (Meziane, Royer, & Bazureau, 2001).
Ring Expansion Applications
- It has been discovered that activated quinoline and isoquinoline, including ethyl isoquinoline-3-carboxylate, can undergo ring expansion to produce novel benzoazepines. This process is achieved with high selectivity and excellent yields (Yadav, Reddy, Gupta, Prabhakar, & Jagadeesh, 2004).
Production of Pyrroloisoquinolines
- Ethyl isoquinoline-3-carboxylate reacts with ethyl bromopyruvate to produce pyrroloisoquinolines, a class of compounds with potential in various chemical applications (Yavari, Hossaini, & Sabbaghan, 2006).
Central Nervous System Active Compounds
- Ethyl isoquinoline-3-carboxylate derivatives are explored for their potential in producing central nervous system active compounds. However, these compounds have been found to be relatively toxic (Hung, Janowski, & Prager, 1985).
Antiviral Activity Research
- Research into the synthesis of ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which include derivatives of ethyl isoquinoline-3-carboxylate, has been conducted. These compounds were evaluated for their antiviral activities against various viruses (Ivashchenko et al., 2014).
Antibacterial Agent Potential
- Ethyl isoquinoline-3-carboxylate derivatives have been studied for their potential as antibacterial agents. These compounds have shown moderate activity against certain bacteria (Krishnakumar et al., 2012).
Spectral Properties and Biomedical Applications
- The spectral properties of ethyl isoquinoline-3-carboxylate derivatives have been investigated, revealing potential for use in biomedical applications as fluorescent markers (Galunov et al., 2003).
Safety And Hazards
Ethyl Isoquinoline-3-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
There is ongoing research into the synthesis of Ethyl Isoquinoline-3-carboxylate and its derivatives. For example, a tuneable route to multi-substituted isoquinolines through C–C bond cleavage from ethyl-3-benzyl-3,4-dihydroisoquinoline-3-carboxylate derivatives has been developed . Sodium hydride promoted the formation of 1-(isoquinolin-3-yl)-2-phenylethan-1-ones through a novel rearrangement involving C–C bond cleavage . This methodology provides an expedient access to diversely substituted isoquinolines .
特性
IUPAC Name |
ethyl isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSCYCNNAIADLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465764 | |
| Record name | Ethyl Isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Isoquinoline-3-carboxylate | |
CAS RN |
50458-79-2 | |
| Record name | 3-Isoquinolinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50458-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl Isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



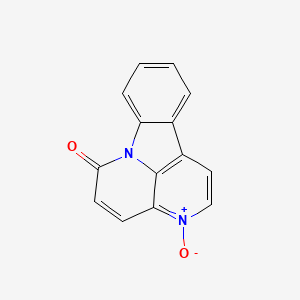
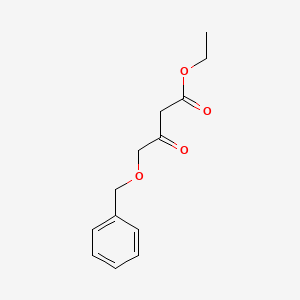
![5'-Dimethoxytrityl-3'-deoxythymidine 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B1631464.png)
